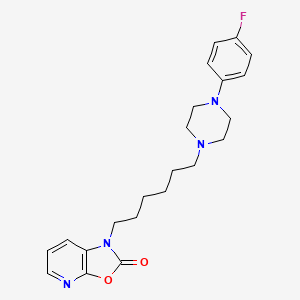
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperazine moiety attached to a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the fusion with a pyridine ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, and the fluorophenyl group is attached via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Share structural similarities and biological activities.
Pyridine-based compounds: Exhibit comparable chemical reactivity and applications.
Piperazine-containing molecules: Known for their pharmacological properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
162254-26-4 |
|---|---|
Fórmula molecular |
C22H27FN4O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[6-[4-(4-fluorophenyl)piperazin-1-yl]hexyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C22H27FN4O2/c23-18-7-9-19(10-8-18)26-16-14-25(15-17-26)12-3-1-2-4-13-27-20-6-5-11-24-21(20)29-22(27)28/h5-11H,1-4,12-17H2 |
Clave InChI |
HFEMLVREJWONDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


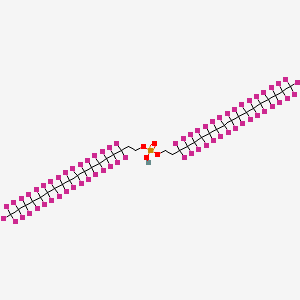
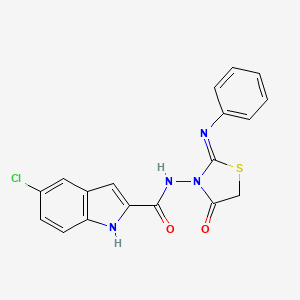
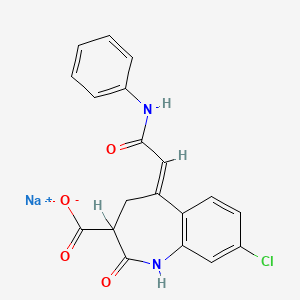
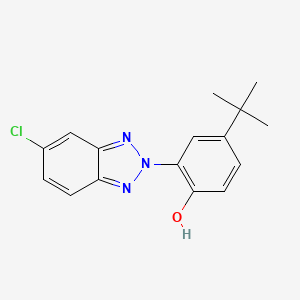
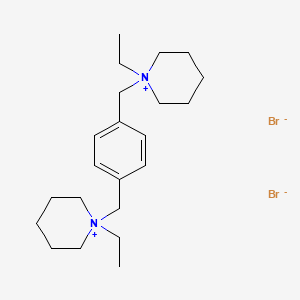
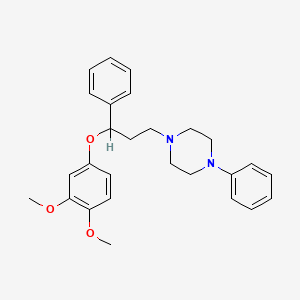
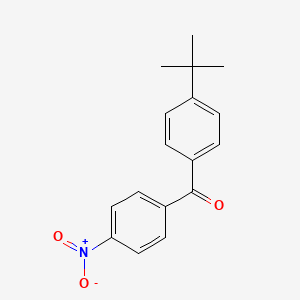
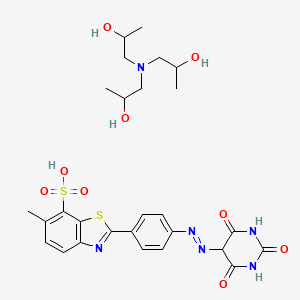
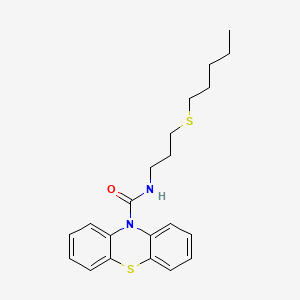
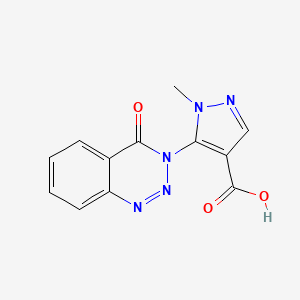


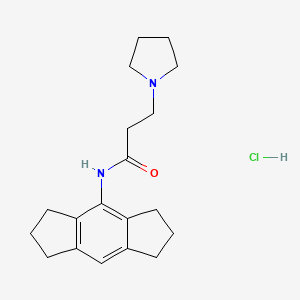
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
